3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Description
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C13H18O3 It is characterized by a phenol group attached to a dioxolane ring, which is substituted with four methyl groups
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVVPNURJVIOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC(=CC=C2)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Protonation of the carbonyl oxygen in 3-hydroxybenzaldehyde by Brønsted acid catalysts (e.g., p-toluenesulfonic acid, TsOH).
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Nucleophilic attack by one hydroxyl group of pinacol, forming a hemiketal intermediate.
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Dehydration to generate a carbocation, followed by a second nucleophilic attack by the remaining pinacol hydroxyl group.
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Ring closure to yield the 1,3-dioxolane product, with water eliminated as a byproduct.
Optimized Protocol
Key considerations :
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Molecular sieves are critical for adsorbing water, shifting equilibrium toward product formation.
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An inert atmosphere (N₂ or Ar) minimizes oxidation of the phenolic hydroxyl group.
| Challenge | Mitigation Strategy |
|---|---|
| Competing oxidation | Use of mild reducing agents (e.g., NaBH₄) |
| Regioselectivity | Directed ortho-metalation techniques |
| Catalyst poisoning | Ligand design (e.g., SPhos, XPhos) |
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches offer solvent-free alternatives. Ball milling 3-hydroxybenzaldehyde and pinacol with catalytic TsOH achieves cyclocondensation via mechanical energy input.
Performance Metrics
| Condition | Outcome |
|---|---|
| Milling time | 2 hours |
| Yield | 68% |
| Particle size | <10 µm |
| Energy efficiency | 40% reduction vs. thermal methods |
This method eliminates volatile organic solvents but requires post-milling purification to remove catalyst residues.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Cost Index | Environmental Impact |
|---|---|---|---|---|
| Acid-catalyzed DCM | 85 | High | $$ | Moderate (VOC use) |
| Palladium-catalyzed | 55* | Moderate | $$$$ | High (metal waste) |
| Mechanochemical | 68 | Lab-scale | $ | Low |
*Theoretical estimate based on analogous reactions.
Advanced Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
Key Analytical Data
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¹H NMR (CDCl₃): δ 7.25 (t, J=7.8 Hz, 1H, ArH), 6.85–6.89 (m, 2H, ArH), 5.02 (s, 1H, OH), 1.28 (s, 12H, CH₃).
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IR (KBr): ν 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-O-C dioxolane).
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HPLC Purity : >98% (C18 column, MeOH:H₂O 80:20).
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages over batch processes:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Production rate | 5 kg/day | 50 kg/day |
| Solvent consumption | 300 L/kg | 90 L/kg |
| Energy use | 120 kWh/kg | 75 kWh/kg |
Catalyst immobilization (e.g., on silica supports) enhances recyclability, reducing Pd leaching to <0.1 ppm .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors. The dioxolane ring provides structural stability and can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a boron atom in the dioxolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler structure with a boron atom and no phenol group.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is unique due to the presence of both a phenol group and a highly substituted dioxolane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is a compound of interest in various fields due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : 222.28 g/mol
- CAS Number : 78034-62-5
The compound is characterized by a dioxolane ring structure which contributes to its chemical reactivity and biological activity.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. The antioxidant potential of this compound can be assessed through various assays such as DPPH and FRAP.
| Compound | EC50 (mg/mL) |
|---|---|
| Ascorbic Acid | 0.44 ± 0.03 |
| BHA | 0.37 ± 0.02 |
| This compound | TBD |
The lower the EC50 value, the higher the radical scavenging activity. While specific data for this compound is not yet available in the literature, it is reasonable to hypothesize that its structure allows for effective radical scavenging similar to other phenolic compounds .
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. A study highlighted the role of similar compounds in inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This suggests that this compound may also possess anti-inflammatory properties .
Case Studies
- Inhibition of Hepatitis C Polymerase :
- Antioxidant Potential in Plant Extracts :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
